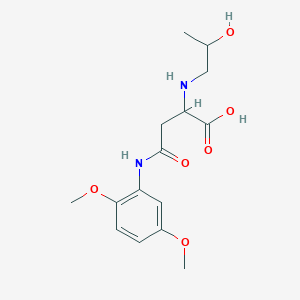![molecular formula C12H19NO2 B2981105 2-Amino-2-(3-cyclopentyl-1-bicyclo[1.1.1]pentanyl)acetic acid CAS No. 2287260-90-4](/img/structure/B2981105.png)
2-Amino-2-(3-cyclopentyl-1-bicyclo[1.1.1]pentanyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-2-(3-cyclopentyl-1-bicyclo[1.1.1]pentanyl)acetic acid is a novel compound characterized by its unique bicyclic structure. This compound is of significant interest in the fields of medicinal chemistry and drug discovery due to its potential bioisosteric properties, which can mimic the spatial arrangement of more common aromatic structures.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3-cyclopentyl-1-bicyclo[1.1.1]pentanyl)acetic acid typically involves the construction of the bicyclo[1.1.1]pentane core followed by functionalization. One common method includes the use of [1.1.1]propellane as a starting material, which undergoes a series of reactions to introduce the amino and acetic acid groups. The reaction conditions often involve the use of strong bases and nucleophiles to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to optimize the production process. The use of catalysts and optimized reaction conditions would be crucial to achieve efficient synthesis on an industrial scale.
化学反応の分析
Types of Reactions
2-Amino-2-(3-cyclopentyl-1-bicyclo[1.1.1]pentanyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The bicyclic structure allows for substitution reactions at various positions, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the bicyclic core.
科学的研究の応用
2-Amino-2-(3-cyclopentyl-1-bicyclo[1.1.1]pentanyl)acetic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study the effects of bioisosteric replacements in biological systems.
Industry: The compound can be used in the development of new materials with unique properties.
作用機序
The mechanism by which 2-Amino-2-(3-cyclopentyl-1-bicyclo[1.1.1]pentanyl)acetic acid exerts its effects involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into binding sites that are typically occupied by aromatic compounds, thereby modulating the activity of enzymes and receptors. The amino and acetic acid groups can form hydrogen bonds and ionic interactions, further stabilizing the compound’s binding to its targets.
類似化合物との比較
Similar Compounds
2-Amino-2-(3-pentyl-1-bicyclo[1.1.1]pentanyl)acetic acid: This compound has a similar bicyclic structure but with a different substituent, leading to different chemical and biological properties.
2-Amino-2-(3-cyclohexyl-1-bicyclo[1.1.1]pentanyl)acetic acid: Another similar compound with a cyclohexyl group instead of a cyclopentyl group.
Uniqueness
2-Amino-2-(3-cyclopentyl-1-bicyclo[111]pentanyl)acetic acid is unique due to its specific bicyclic structure and the presence of both amino and acetic acid functional groups
特性
IUPAC Name |
2-amino-2-(3-cyclopentyl-1-bicyclo[1.1.1]pentanyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c13-9(10(14)15)12-5-11(6-12,7-12)8-3-1-2-4-8/h8-9H,1-7,13H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWBYNZBBULALN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C23CC(C2)(C3)C(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-chloro-N-[2-(prop-2-en-1-yloxy)ethyl]quinoline-4-carboxamide](/img/structure/B2981022.png)
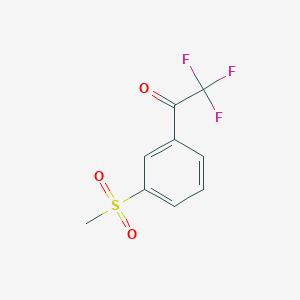
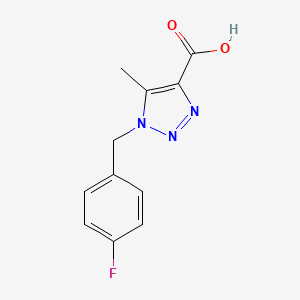
![(Z)-methyl 2-((4-(methoxycarbonyl)benzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2981028.png)
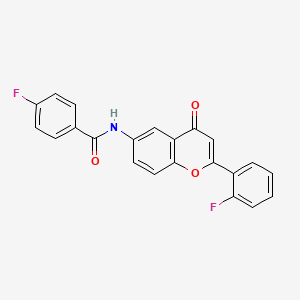
![N-(2,5-dimethoxyphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2981031.png)
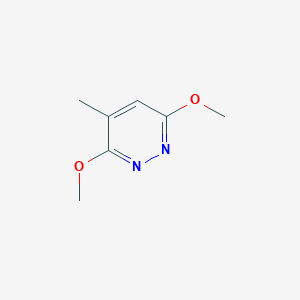
![2-cyclopentyl-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide](/img/structure/B2981034.png)
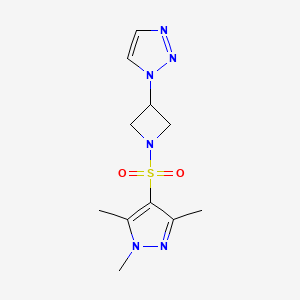
![N-cyclopentyl-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2981036.png)
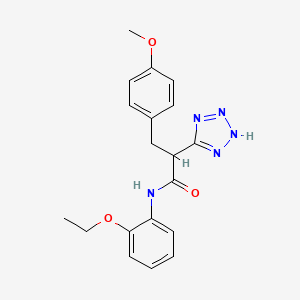
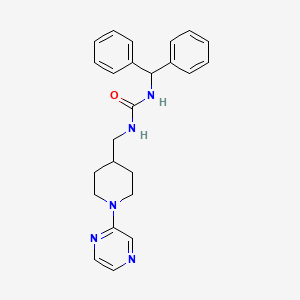
![5-Methyl-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2981040.png)
